molecular formula C28H38O6 B192689 withanolide A CAS No. 32911-62-9

withanolide A

カタログ番号: B192689
CAS番号: 32911-62-9
分子量: 470.6 g/mol
InChIキー: DXWHOKCXBGLTMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Withanolide A, a steroidal lactone derived from Withania somnifera, primarily targets multiple signaling pathways involved in cell growth, survival, and inflammation . It has been shown to inhibit the activation of nuclear factor kappa-B (NF-κB) and promote apoptosis of cancer cells . It also enhances dopaminergic D2 receptor activity .

Mode of Action

this compound interacts with its targets to induce various cellular changes. For instance, it inhibits Pteridine Reductase-1 enzymes from the Pteridine salvage pathway of parasites . It also binds to specific receptors in the body, such as the glucocorticoid receptor and the NF-κB pathway, which play important roles in regulating inflammation and immune response .

Biochemical Pathways

Withanolides are derived through the universal phytosterol pathway . The intermediates of this pathway derived via cycloartenol undergo various biochemical transformations such as hydroxylation and glycosylation, carried out by cytochrome P450 enzymes (CYP450s) and glycosyltransferases (GTs), leading to the biosynthesis of withanolides .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . In silico ADMET revealed oral bioavailability of withanolides following Lipinski’s rules of five with significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier . Upon oral administration of Withania somnifera root extract (WSE), Cmax was found to be 7.283 ± 3.341 ng/mL for this compound, with Tmax of 0.333 ± 0.129 h .

Result of Action

this compound has been found to induce apoptosis (programmed cell death) in cancer cells, while also inhibiting the growth and spread of tumors . This makes it a promising natural remedy for cancer treatment and prevention. It also has anti-inflammatory effects, reducing inflammation-producing proteins in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of withanolides in Withania somnifera can be enhanced through biotechnological interventions and pathway engineering . .

化学反応の分析

Types of Reactions: Withanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for structure-activity relationship studies .

特性

IUPAC Name

15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHOKCXBGLTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Withanolide A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32911-62-9
Record name Withanolide A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

282 - 284 °C
Record name Withanolide A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
withanolide A
Reactant of Route 2
withanolide A
Reactant of Route 3
Reactant of Route 3
withanolide A
Reactant of Route 4
Reactant of Route 4
withanolide A
Reactant of Route 5
withanolide A
Reactant of Route 6
withanolide A
Customer
Q & A

Q1: How does Withanolide A interact with its targets to exert its effects?

A1: this compound has been shown to interact with a variety of molecular targets. For example, it can downregulate BACE1 and upregulate ADAM10, enzymes involved in amyloid-beta precursor protein processing. [] This modulation of enzymatic activity can impact amyloid-beta levels, potentially benefiting Alzheimer's disease treatment. Additionally, this compound has demonstrated the ability to bind to β-tubulin at cysteine-303 in breast cancer cells, disrupting spindle formation and leading to mitotic arrest. [] This interaction highlights its potential as an anticancer agent. Further research is ongoing to fully elucidate the mechanisms underlying this compound's interactions with various targets and their subsequent downstream effects.

Q2: What are the downstream effects of this compound's interaction with TrkB receptors?

A2: this compound has been shown to increase the phosphorylation of TrkB receptors in cultured hippocampal neurons, particularly under nutrient-deprived conditions. [] This activation of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), suggests a potential role for this compound in neuronal survival signaling.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C\u2082\u2088H\u2083\u2088O\u2086, and its molecular weight is 470.6 g/mol.

Q4: Are there any available spectroscopic data for this compound?

A4: While a detailed spectroscopic analysis is not provided in the provided papers, researchers frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize and quantify this compound. [, , , , ] These methods provide valuable information about the structure and purity of the compound.

Q5: What is known about the stability of this compound under various storage conditions?

A5: Studies have shown that this compound, along with other withanolides, can degrade under real-time and accelerated storage conditions, particularly with fluctuations in temperature and humidity. [] This degradation can affect both its chemical profile, as seen in HPLC fingerprint analysis, and its biological activity, including immunomodulatory effects. []

Q6: How has computational chemistry been used in this compound research?

A7: Computational methods, such as molecular docking, have been instrumental in predicting the binding affinity and interactions of this compound with various targets, including α-glucosidase, α-amylase, and human acetylcholinesterase. [, , ] These studies provide valuable insights into the potential mechanisms of action and therapeutic applications of this compound. Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer activity of this compound analogs against breast cancer cells. []

Q7: How do structural modifications of this compound affect its activity?

A8: Research indicates that structural variations in this compound can significantly impact its biological activity. For instance, the presence of the A-ring enone in this compound appears crucial for its ability to covalently bind β-tubulin and exert anticancer effects in breast cancer cells. In contrast, naturally occurring C6,C7-epoxy analogs like withanone and this compound lack this enone moiety and exhibit diminished activity. [] These findings underscore the importance of specific structural features in dictating this compound's biological effects.

Q8: What are some formulation strategies employed to enhance this compound stability or bioavailability?

A9: Researchers have explored various approaches to improve the delivery and stability of this compound. Encapsulation in drug delivery systems like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing topical delivery and controlling the release of this compound and other bioactive compounds from Withania somnifera extracts. [] Further research is needed to optimize these formulations and explore other strategies for enhancing this compound's stability and bioavailability.

Q9: Is there information available about specific SHE regulations related to this compound?

A9: The provided research articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE (Safety, Health, and Environment) regulations. It's essential to consult relevant regulatory guidelines and authorities for comprehensive information on SHE compliance regarding this compound research, production, and usage.

Q10: What is known about the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion?

A11: While the provided research does not provide an exhaustive account of this compound's ADME properties, one study investigated the pharmacokinetics of a sustained-release capsule formulation of Withania somnifera root extract containing this compound. [] The study reported a higher relative bioavailability and longer elimination half-life for the sustained-release formulation compared to a reference product, suggesting its potential for providing prolonged therapeutic effects. [] Further research is needed to fully elucidate this compound's ADME profile and optimize its delivery for therapeutic applications.

Q11: Has this compound's ability to penetrate the blood-brain barrier been investigated?

A12: Yes, one study demonstrated that intranasal administration of this compound facilitates its penetration into both the cortex and cerebellum, enabling it to exert neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. []

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various in vitro models have been employed to investigate this compound's biological activity, including:

  • Primary rat cortical neurons: These have been used to study this compound's effects on BACE1, ADAM10, and IDE expression, enzymes relevant to amyloid-beta processing. []
  • Cultured hippocampal neurons: Researchers have used these cells to examine the impact of this compound on TrkB receptor phosphorylation and its implications for neuronal survival signaling. []
  • Human neuroblastoma SH-SY5Y cells: These cells have been utilized to assess the neuritogenic potential of this compound and other Withania somnifera constituents. []

Q13: What in vivo models have been employed to study the effects of this compound?

A13: Several in vivo models have been used to assess this compound's therapeutic potential, including:

  • Mouse model of cerebral ischemia-reperfusion injury: This model allowed researchers to evaluate the neuroprotective effects of intranasally administered this compound. []
  • Transgenic mouse model of mammary cancer: This model has been used to demonstrate this compound's ability to prevent mammary cancer development without apparent toxicity. []
  • Athymic mice bearing human breast cancer xenografts: This model has been used to assess the in vivo efficacy of this compound against human breast cancer. []

Q14: Is there any information available regarding resistance mechanisms to this compound?

A14: The provided research articles do not offer detailed insights into specific resistance mechanisms to this compound. Further investigation is needed to explore potential resistance development and its implications for this compound-based therapies.

Q15: Beyond niosomes and SLNs, are there other drug delivery strategies being explored for this compound?

A15: While the provided papers primarily focus on niosomes and SLNs for this compound delivery, other strategies, such as liposomes, polymeric nanoparticles, and targeted delivery using specific ligands, could be explored in the future to improve its therapeutic efficacy.

Q16: What analytical techniques are commonly used for the characterization and quantification of this compound?

A16: Researchers utilize various analytical techniques for this compound analysis, including:

  • High-performance liquid chromatography (HPLC): This method, particularly in combination with a photodiode array detector (HPLC-PDA) or mass spectrometry (HPLC-MS/MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts and formulations. [, , , , , , , , ]
  • High-performance thin-layer chromatography (HPTLC): HPTLC, often coupled with densitometric detection, provides a rapid and cost-effective approach for the qualitative and quantitative analysis of this compound. [, , , ]
  • Thin-layer chromatography (TLC): Combined with DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent, TLC can assess the antioxidant potential of this compound and other constituents in complex mixtures. []

Q17: Is there any available information on the environmental impact or degradation of this compound?

A17: The provided research papers do not specifically address the environmental fate and effects of this compound. Assessing its potential ecotoxicological impacts and developing strategies for its responsible management are important considerations for future research.

Q18: Have the analytical methods used for this compound analysis been validated?

A22: Yes, several studies emphasized the importance of method validation for ensuring the accuracy, precision, and specificity of this compound quantification. Researchers have validated HPLC and HPTLC methods following ICH (International Conference on Harmonisation) guidelines for analyzing this compound in various matrices. [, , , , ]

Q19: What are the quality control measures employed during this compound research and production?

A23: While specific quality control protocols are not detailed in the provided research, maintaining consistency and quality is paramount in this compound research and production. Implementing robust quality control measures, including standardized extraction procedures, analytical method validation, and adherence to good manufacturing practices (GMP), is essential for ensuring the reliability and reproducibility of results. [, ]

Q20: Does this compound elicit any immunological responses?

A20: The provided research articles primarily focus on this compound's other biological activities and do not provide detailed insights into its immunogenic potential. Further research is warranted to investigate whether this compound induces any immune responses and to elucidate the underlying mechanisms.

Q21: Does this compound interact with drug transporters?

A21: The provided research does not specifically investigate this compound's interactions with drug transporters. Assessing its potential for transporter-mediated drug-drug interactions and its impact on absorption, distribution, and excretion will be crucial for understanding its pharmacokinetic profile and potential clinical implications.

Q22: Are there any known effects of this compound on drug-metabolizing enzymes?

A22: The provided research does not offer specific information regarding this compound's influence on drug-metabolizing enzymes. Investigating its potential to induce or inhibit these enzymes will be vital for understanding its metabolic fate and potential for drug-drug interactions.

Q23: What is known about the biocompatibility and biodegradability of this compound?

A23: The research primarily focuses on this compound's biological activity and therapeutic potential. While some studies suggest its general safety profile at specific doses and durations, further investigation is needed to assess its long-term biocompatibility and biodegradability comprehensively.

Q24: Are there any viable alternatives or substitutes for this compound in its various applications?

A28: While this compound exhibits promising biological activity, exploring alternatives is crucial for identifying compounds with potentially enhanced efficacy, safety, or other desirable characteristics. Other withanolides, such as withaferin A, 12-deoxywithastramonolide, and withanolide B, also found in Withania somnifera, have shown potential for various therapeutic applications. [, , , , , , , ] Further research is necessary to compare their effectiveness and suitability for specific therapeutic purposes directly.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。